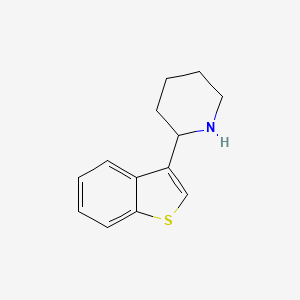
2-(1-Benzothiophen-3-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Benzothiophen-3-yl)piperidine is a compound that consists of a piperidine ring attached to a benzothiophene moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both the piperidine and benzothiophene structures in a single molecule provides unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzothiophen-3-yl)piperidine can be achieved through several methods. One common approach involves the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane . Another method involves the Pictet-Spengler reaction, where 2-(1-benzothiophen-3-yl)ethylamines are cyclized with formaldehyde in concentrated hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Benzothiophen-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiophene moiety to a dihydrobenzothiophene.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiophene derivatives.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Applications De Recherche Scientifique
2-(1-Benzothiophen-3-yl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-(1-Benzothiophen-3-yl)piperidine is not fully understood. it is believed to interact with various molecular targets and pathways due to its structural features. The piperidine ring can interact with neurotransmitter receptors, while the benzothiophene moiety may modulate enzyme activity. These interactions can lead to various physiological effects, including modulation of neurotransmitter release and inhibition of specific enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[1-(1-Benzothiophen-2-yl)cyclohexyl]piperidine: This compound has a similar structure but with a cyclohexyl group instead of a piperidine ring.
1-[1-(1-Benzothiophen-2-yl)cycloheptyl]piperidine: Similar structure with a cycloheptyl group.
Uniqueness
2-(1-Benzothiophen-3-yl)piperidine is unique due to the specific combination of the piperidine ring and benzothiophene moiety. This combination provides distinct chemical and biological properties that are not present in other similar compounds. The presence of the piperidine ring allows for interactions with neurotransmitter receptors, while the benzothiophene moiety can modulate enzyme activity, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C13H15NS |
|---|---|
Poids moléculaire |
217.33 g/mol |
Nom IUPAC |
2-(1-benzothiophen-3-yl)piperidine |
InChI |
InChI=1S/C13H15NS/c1-2-7-13-10(5-1)11(9-15-13)12-6-3-4-8-14-12/h1-2,5,7,9,12,14H,3-4,6,8H2 |
Clé InChI |
PWJFUNNDKMJJHZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(C1)C2=CSC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




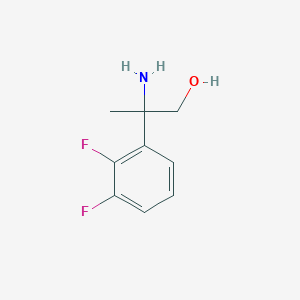
![5,7-Dioxa-2-azaspiro[3.4]octane](/img/structure/B13528055.png)



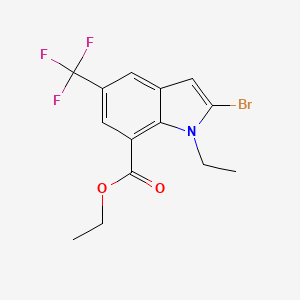

![1-[(2-Methylpyridin-4-yl)methyl]piperazine](/img/structure/B13528083.png)
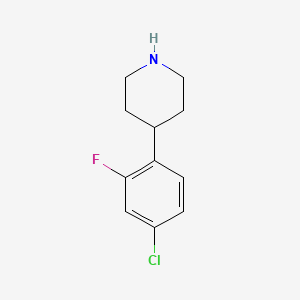
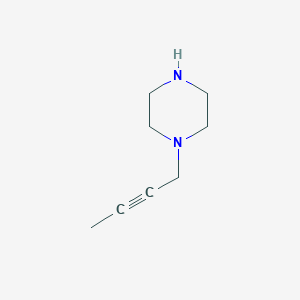
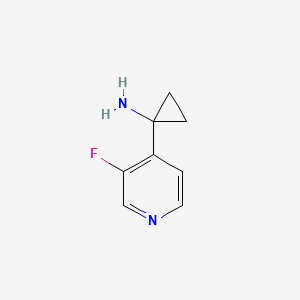
![1-[1-(5-Fluoro-2-methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13528121.png)
